molecular formula C9H11N3O B8191103 2-tert-Butoxy-pyrimidine-4-carbonitrile

2-tert-Butoxy-pyrimidine-4-carbonitrile

Cat. No.: B8191103
M. Wt: 177.20 g/mol
InChI Key: XHFXRSJENCFSGD-UHFFFAOYSA-N
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Description

2-tert-Butoxy-pyrimidine-4-carbonitrile is an organic compound with the molecular formula C9H11N3O. It is a pyrimidine derivative characterized by the presence of a tert-butoxy group at the 2-position and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-pyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with tert-butyl alcohol and cyanide sources under controlled conditions. One common method includes the use of tert-butyl alcohol as a solvent and a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxy-pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-tert-Butoxy-pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

  • 4-tert-Butoxy-pyrimidine-2-carbonitrile
  • 2-tert-Butoxy-pyrimidine-5-carbonitrile

Comparison: Compared to its analogs, 2-tert-Butoxy-pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the tert-butoxy and carbonitrile groups can affect the compound’s chemical properties and its interactions with biological targets .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-9(2,3)13-8-11-5-4-7(6-10)12-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXRSJENCFSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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